5-Amino-3-piridincarboxamida

Descripción general

Descripción

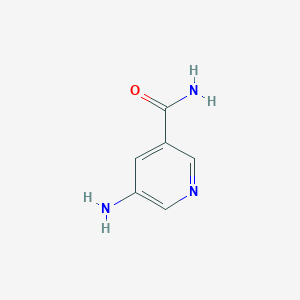

5-Amino-3-pyridinecarboxamide is a chemical compound with the molecular formula C₆H₇N₃O. It is a derivative of pyridine, characterized by the presence of an amino group at the 5-position and a carboxamide group at the 3-position of the pyridine ring

Aplicaciones Científicas De Investigación

5-Amino-3-pyridinecarboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the production of pharmaceuticals and agrochemicals .

Mecanismo De Acción

Target of Action

5-Amino-3-pyridinecarboxamide is a pyrimidine derivative . Pyrimidines are known to have a range of pharmacological effects, including anti-inflammatory activities . They exert their anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

The compound interacts with its targets (the inflammatory mediators) and inhibits their expression and activities . This results in a reduction of inflammation, as these mediators are key players in the inflammatory response .

Biochemical Pathways

Given its anti-inflammatory effects, it can be inferred that it likely impacts the pathways involving the inflammatory mediators it targets . These could include the prostaglandin synthesis pathway, the nitric oxide synthesis pathway, and the pathways involving tumor necrosis factor-α, nuclear factor κB, and interleukins .

Pharmacokinetics

It is known that the compound has high gi absorption . Its log Kp (skin permeation) is -7.81 cm/s . These properties suggest that the compound has good bioavailability.

Result of Action

The primary result of the action of 5-Amino-3-pyridinecarboxamide is a reduction in inflammation . By inhibiting the expression and activities of key inflammatory mediators, the compound helps to mitigate the inflammatory response .

Análisis Bioquímico

Biochemical Properties

5-Amino-3-pyridinecarboxamide is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to be a precursor of NADH and NADPH, two crucial coenzymes in cellular metabolism . These interactions are primarily through coordination bonds and hydrogen bonding .

Cellular Effects

5-Amino-3-pyridinecarboxamide has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to inhibit protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Molecular Mechanism

The molecular mechanism of action of 5-Amino-3-pyridinecarboxamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a precursor of NADH and NADPH, it can promote a broad spectrum of activity through local correction of the homeostatic balance of these two nucleotide coenzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Amino-3-pyridinecarboxamide change over time. It has been observed that this compound has a high GI absorption and is very soluble .

Metabolic Pathways

5-Amino-3-pyridinecarboxamide is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of 5-Amino-3-pyridinecarboxamide within cells and tissues involve various transporters or binding proteins

Subcellular Localization

It is known that the subcellular localization of micropeptides is tightly associated with the functions of subcellular organelles, facilitating precise targeting of micropeptide sites .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-pyridinecarboxamide typically involves the reaction of 3-cyanopyridine with ammonia under specific conditions. The reaction is carried out in a solvent such as ethanol or water, and the temperature is maintained at around 100°C to facilitate the conversion .

Industrial Production Methods

In industrial settings, the production of 5-Amino-3-pyridinecarboxamide can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The use of catalysts such as palladium on carbon can further enhance the efficiency of the reaction .

Análisis De Reacciones Químicas

Types of Reactions

5-Amino-3-pyridinecarboxamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxamide group can be reduced to form amines.

Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Nitro derivatives of 5-Amino-3-pyridinecarboxamide.

Reduction: Amines derived from the reduction of the carboxamide group.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Comparación Con Compuestos Similares

Similar Compounds

Nicotinamide: A pyridinecarboxamide with a carboxamide group at the 3-position, similar to 5-Amino-3-pyridinecarboxamide.

6-Aminonicotinamide: A derivative with an amino group at the 6-position, known for its role as an enzyme inhibitor.

Uniqueness

5-Amino-3-pyridinecarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .

Actividad Biológica

5-Amino-3-pyridinecarboxamide (also known as 5-amino nicotinamide) is a compound of significant interest in medicinal chemistry due to its structural similarity to nicotinamide, a vital component in cellular metabolism. This article provides a comprehensive overview of its biological activities, including its potential therapeutic applications, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

5-Amino-3-pyridinecarboxamide has the molecular formula CHNO and features an amine group and a carboxylic acid group, which are critical for its biological activity. The presence of nitrogen atoms in the heterocyclic ring enhances its potential interactions with biological targets.

The mechanism by which 5-amino-3-pyridinecarboxamide exerts its biological effects is likely multifaceted:

- Enzyme Interaction : Its structural similarity to nicotinamide suggests it may interact with enzymes involved in metabolic pathways.

- Prodrug Activation : Some related compounds have been identified as prodrugs that require enzymatic conversion to exert their effects, particularly in the context of tuberculosis treatment .

Structure-Activity Relationship (SAR)

Understanding the SAR of 5-amino-3-pyridinecarboxamide can aid in optimizing its biological activity. The position and nature of substituents on the pyridine ring significantly influence its interaction with biological targets. For example:

| Compound | Substituent Position | IC (µM) | Biological Activity |

|---|---|---|---|

| Rx-6 | Ortho | 1.07 ± 0.043 | Urease Inhibition |

| Rx-7 | Ortho | 2.18 ± 0.058 | Urease Inhibition |

| MMV687254 | N/A | N/A | Anti-mycobacterial |

This table illustrates how modifications can enhance or diminish biological activity, guiding future synthetic efforts.

Case Studies and Research Findings

Several studies have highlighted the potential applications of pyridine carboxamides in various therapeutic areas:

- Antitubercular Agents : The identification of MMV687254 as a lead compound against M. tuberculosis underscores the potential for developing new antitubercular therapies based on pyridine carboxamides .

- Anti-inflammatory Research : Compounds derived from this class have shown effectiveness in reducing inflammation in animal models, suggesting their viability as anti-inflammatory drugs .

- Cancer Research : Preliminary studies indicate that certain derivatives exhibit cytotoxic effects against breast cancer cell lines (e.g., MCF7), warranting further investigation into their anticancer potential .

Propiedades

IUPAC Name |

5-aminopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c7-5-1-4(6(8)10)2-9-3-5/h1-3H,7H2,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQGQFLVAXGKVQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50209268 | |

| Record name | 3-Pyridinecarboxamide, 5-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60524-14-3 | |

| Record name | 3-Pyridinecarboxamide, 5-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060524143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinecarboxamide, 5-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.